N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea
Description
N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a naphthyl group, a chloro group, and a thiourea moiety
Properties
CAS No. |
497834-68-1 |
|---|---|
Molecular Formula |
C14H11ClN6S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C14H11ClN6S/c15-11-18-13(21-14(19-11)20-12(16)22)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,16,17,18,19,20,21,22) |
InChI Key |
ONRCAKGSZGRAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea typically involves the reaction of 4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazine with thiourea. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with heating and stirring mechanisms to maintain the desired temperature and ensure uniform mixing of the reactants. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds with potential biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, sulfonyl compounds, and various heterocyclic structures, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with cellular pathways by inhibiting key enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms.
Comparison with Similar Compounds
N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds like naphthalene-1-yl phenazine-1-carboxamide share similar structural features and biological activities.
Triazine Derivatives: Other triazine-based compounds, such as 1,3,5-triazine aminobenzoic acid derivatives, exhibit comparable chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .
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